5,6-dihydro-2H-1,4-thiazin-3-amine

Epigenetics LSD1 Demethylase

Select 5,6-dihydro-2H-1,4-thiazin-3-amine for your epigenetic and neuroscience projects. This cyclic guanidine bioisostere exhibits moderate LSD1 inhibition (IC50: 356 nM) with markedly weak MAO activity (>100 µM), reducing off-target risks common to phenothiazine scaffolds. Its polar, low-molecular-weight core (LogP -1.33) and high aqueous solubility make it an ideal starting point for fragment-based drug discovery and parallel synthesis of BACE1 or 5-lipoxygenase inhibitors. Procure with confidence—commercial availability with documented QC (NMR, HPLC) accelerates your SAR exploration without synthetic delays.

Molecular Formula C4H8N2S
Molecular Weight 116.19 g/mol
CAS No. 73028-67-8
Cat. No. B1609794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dihydro-2H-1,4-thiazin-3-amine
CAS73028-67-8
Molecular FormulaC4H8N2S
Molecular Weight116.19 g/mol
Structural Identifiers
SMILESC1CSCC(=N1)N
InChIInChI=1S/C4H8N2S/c5-4-3-7-2-1-6-4/h1-3H2,(H2,5,6)
InChIKeyKLCGUDSBFDKXCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydro-2H-1,4-thiazin-3-amine (CAS 73028-67-8): Core Heterocyclic Scaffold and Its Position Among Thiazine Derivatives


5,6-Dihydro-2H-1,4-thiazin-3-amine is a sulfur- and nitrogen-containing heterocyclic compound (C4H8N2S, MW 116.19) belonging to the 1,4-thiazine class . It serves as a versatile building block in medicinal chemistry, exhibiting a cyclic guanidine bioisostere motif that mimics the guanidine functional group while offering distinct electronic and steric properties [1]. This compound and its derivatives have been explored for modulation of enzymes such as lysine-specific demethylase 1 (LSD1) and beta-secretase (BACE), placing it at the intersection of epigenetic regulation and neurodegenerative disease research [2][3].

Why 5,6-Dihydro-2H-1,4-thiazin-3-amine Cannot Be Interchanged with Generic Thiazine Analogs


The 1,4-thiazine scaffold is not a monolithic entity; substitution patterns, oxidation states, and ring saturation profoundly alter target engagement and selectivity profiles. While phenothiazines (tricyclic 1,4-thiazines) are known for potent monoamine oxidase (MAO) inhibition (IC50 values in the sub-micromolar range [1]), 5,6-dihydro-2H-1,4-thiazin-3-amine exhibits markedly weaker MAO activity (>100 µM) [2], avoiding the off-target effects that complicate many thiazine-based probes. Furthermore, subtle modifications to the dihydrothiazine core, such as N-arylation or methyl substitution, can redirect activity from LSD1 inhibition (IC50 356 nM for the parent amine [2]) to other targets like 5-lipoxygenase or BACE1 [3][4]. Consequently, substituting this specific compound with a generic 'thiazine derivative' without quantitative activity data risks introducing confounding biological effects or losing the desired target engagement profile.

Quantitative Differentiation of 5,6-Dihydro-2H-1,4-thiazin-3-amine: Direct Comparative Evidence for Scientific Selection


LSD1 Inhibition: Moderate Potency with a Distinct Scaffold Compared to Clinical Candidates

5,6-Dihydro-2H-1,4-thiazin-3-amine inhibits human recombinant LSD1 with an IC50 of 356 nM [1]. This potency is significantly weaker than the clinical-stage, covalent inhibitor GSK-LSD1 (IC50 ~ 24 nM) [2], but over 50-fold more potent than the prototypical MAO/LSD1 inhibitor tranylcypromine (TCP, IC50 ~ 20 µM) [3]. The compound's non-covalent, reversible binding mode (inferred from structural similarity to other reversible LSD1 inhibitors) offers a different kinetic profile compared to irreversible TCP derivatives.

Epigenetics LSD1 Demethylase

Monoamine Oxidase Selectivity: Negligible MAO-A/MAO-B Inhibition Contrasts Sharply with Phenothiazines

In contrast to many thiazine-based compounds, 5,6-dihydro-2H-1,4-thiazin-3-amine exhibits minimal inhibition of human monoamine oxidases A and B, with IC50 values > 100,000 nM (>100 µM) [1]. This stands in stark contrast to the tricyclic phenothiazine class, where potent MAO inhibition is a hallmark (e.g., 2-chloro-7-methoxy-10H-phenothiazine: MAO-A IC50 = 576 nM, MAO-B IC50 = 1,340 nM) [2]. The >170-fold difference in MAO-A potency and >75-fold difference in MAO-B potency translate to a significantly cleaner off-target profile for applications where MAO engagement is undesirable.

MAO Selectivity Off-target

Physicochemical Profile: High Aqueous Solubility and Favorable Drug-Likeness for a Heterocyclic Amine

The compound's predicted physicochemical properties indicate high aqueous solubility and compliance with Lipinski's Rule of 5. Specifically, ACD/Labs predictions yield a LogP of -1.33 , a value substantially lower (more hydrophilic) than many aromatic thiazine derivatives (e.g., phenothiazine LogP ~ 4.2) [1] and even more polar than typical drug-like amines. The compound has zero violations of Lipinski's Rule of 5 and a polar surface area of 64 Ų , suggesting favorable permeability characteristics for a small, polar scaffold.

ADME Solubility Drug-likeness

Synthetic Versatility: A Privileged Scaffold for BACE1 and 5-Lipoxygenase Inhibitor Development

The 5,6-dihydro-2H-1,4-thiazin-3-amine core serves as a key intermediate in the synthesis of potent BACE1 inhibitors [1] and has been elaborated into sub-micromolar 5-lipoxygenase inhibitors [2]. While the parent amine itself does not show sub-micromolar BACE1 inhibition, fused multicyclic derivatives incorporating this scaffold exhibit BACE1 IC50 values as low as 0.590 nM [3]. Similarly, substituted 3,4-dihydro-2H-1,4-thiazines derived from this core achieve 5-lipoxygenase IC50 values in the sub-micromolar range [2]. This demonstrates the scaffold's ability to be tuned for high potency against two therapeutically relevant targets.

BACE1 5-Lipoxygenase Scaffold

Commercial Availability and Purity: Ready-to-Use Building Block with Validated Quality

5,6-Dihydro-2H-1,4-thiazin-3-amine is commercially available from multiple reputable vendors with documented purity specifications (e.g., 98%+ purity by HPLC/NMR ). This contrasts with many custom-synthesized thiazine analogs that may lack rigorous analytical characterization or require lengthy lead times. The compound is supplied with Certificates of Analysis (CoA) including NMR, HPLC, and GC data , ensuring batch-to-batch consistency critical for reproducible research.

Procurement Purity QC

Optimal Research and Procurement Scenarios for 5,6-Dihydro-2H-1,4-thiazin-3-amine


LSD1 Inhibitor Probe Development and Epigenetic Tool Compound Synthesis

Based on its moderate LSD1 inhibitory activity (IC50 356 nM) and negligible MAO inhibition [1], this compound is ideally suited as a starting scaffold for developing reversible, non-covalent LSD1 probes. Its polar, low-molecular-weight core provides a favorable baseline for property optimization, and its commercial availability expedites SAR exploration. Researchers can use it as a reference compound to benchmark novel LSD1 inhibitors or as a fragment for fragment-based drug discovery.

BACE1 Inhibitor Lead Generation and Alzheimer's Disease Research

The 5,6-dihydro-2H-1,4-thiazin-3-amine core is a privileged structure for BACE1 inhibition, as evidenced by patents disclosing fused derivatives with sub-nanomolar activity [2]. Procurement of this building block enables medicinal chemists to rapidly synthesize and evaluate novel BACE1 inhibitors, leveraging the core's favorable physicochemical properties (LogP -1.33) to optimize blood-brain barrier penetration and reduce off-target liabilities.

5-Lipoxygenase Inhibitor Discovery and Inflammatory Disease Research

Substituted 3,4-dihydro-2H-1,4-thiazines derived from this parent amine have demonstrated sub-micromolar inhibition of 5-lipoxygenase [3]. This compound serves as a versatile intermediate for generating focused libraries targeting the leukotriene pathway, with potential applications in asthma, atherosclerosis, and cancer inflammation.

Building Block Procurement for High-Throughput Chemistry and Library Synthesis

With documented high purity (98%+) and analytical QC (NMR, HPLC, GC) , 5,6-dihydro-2H-1,4-thiazin-3-amine is a reliable building block for parallel synthesis and combinatorial chemistry. Its high aqueous solubility and compliance with Lipinski's rules minimize downstream formulation issues, making it a preferred choice for constructing diverse screening libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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